Glyceryl sulfoquinovoside

Description

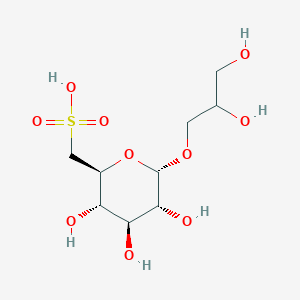

Structure

2D Structure

3D Structure

Properties

CAS No. |

2308-53-4 |

|---|---|

Molecular Formula |

C9H18O10S |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

[(2S,3S,4S,5R,6S)-6-(2,3-dihydroxypropoxy)-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |

InChI |

InChI=1S/C9H18O10S/c10-1-4(11)2-18-9-8(14)7(13)6(12)5(19-9)3-20(15,16)17/h4-14H,1-3H2,(H,15,16,17)/t4?,5-,6-,7+,8-,9+/m1/s1 |

InChI Key |

JTXHNMDHGMNPEG-TTWCUHKNSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)S(=O)(=O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(CO)O)O)O)O)S(=O)(=O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)S(=O)(=O)O |

Synonyms |

glyceryl sulfoquinovoside |

Origin of Product |

United States |

Biosynthesis of Sulfoquinovosyl Diacylglycerol Sqdg and Precursors

Enzymatic Pathways Leading to UDP-Sulfoquinovose (UDP-SQ) Synthesis

The formation of the activated head group donor, UDP-sulfoquinovose (UDP-SQ), is a critical phase in SQDG biosynthesis. This process begins with the generation of UDP-glucose and culminates in the incorporation of a sulfur moiety. researchgate.net

In higher plants like Arabidopsis thaliana, the UDP-glucose required for SQDG synthesis within chloroplasts is supplied by a specific UDP-glucose pyrophosphorylase (UGPase), UGP3. nih.govresearchgate.net This enzyme catalyzes the reaction between glucose-1-phosphate and UTP to produce UDP-glucose. researchgate.net

The central step is the conversion of UDP-glucose and sulfite (B76179) into UDP-sulfoquinovose. wikipedia.orgwikipedia.org This reaction is catalyzed by the highly conserved enzyme UDP-sulfoquinovose synthase, known as SQD1 in plants and its ortholog SqdB in bacteria. researchgate.netpnas.org The reaction mechanism is complex, involving an NAD⁺-dependent oxidation of UDP-glucose at the C4 position, followed by dehydration to form a UDP-4-ketoglucose-5-ene intermediate. pnas.orgnih.gov This intermediate then undergoes a nucleophilic addition of sulfite at the C6 position to form UDP-SQ. nih.gov The entire process, from UDP-glucose to UDP-SQ, is believed to be catalyzed by the single SQD1/SqdB enzyme. pnas.org

Table 1: Key Enzymes in UDP-Sulfoquinovose (UDP-SQ) Synthesis

| Enzyme | Gene (Organism Example) | Substrates | Product | Function |

|---|---|---|---|---|

| UDP-glucose pyrophosphorylase 3 | UGP3 (Arabidopsis) | Glucose-1-phosphate, UTP | UDP-glucose | Supplies the UDP-glucose precursor for SQDG synthesis in chloroplasts. nih.govresearchgate.net |

Transfer of UDP-SQ to Diacylglycerol for SQDG Formation

Once UDP-sulfoquinovose is synthesized, its sulfoquinovose group is transferred to a lipid backbone to form the final SQDG molecule. In plants and cyanobacteria, this is a direct, single-step transfer. wikipedia.orgbiorxiv.org

The enzyme responsible for this step is SQDG synthase, encoded by the SQD2 gene in Arabidopsis and its ortholog SqdX in cyanobacteria. researchgate.netnih.gov This glycosyltransferase catalyzes the transfer of the sulfoquinovose moiety from UDP-SQ to the sn-3 position of 1,2-diacylglycerol (DAG), releasing UDP and forming SQDG. annualreviews.orgresearchgate.netwikipedia.org This reaction primarily occurs in the inner envelope membrane of the chloroplast. chinbullbotany.com

However, a different pathway exists in some anoxygenic photosynthetic bacteria, such as Rhodobacter sphaeroides. biorxiv.org In this organism, the biosynthesis involves a distinct set of enzymes encoded by the sqdC and sqdD genes. portlandpress.com It is proposed that the enzyme SqdD first transfers the sulfoquinovose from UDP-SQ to an acceptor like dihydroxyacetone, forming sulfoquinovosyl-dihydroxyacetone. biorxiv.org Subsequently, the enzyme SqdC, a reductase, reduces the ketone group to form sulfoquinovosyl glycerol (B35011) (SQGro). biorxiv.org The final acylation steps to produce SQDG are thought to be catalyzed by an acyltransferase, potentially SqdA. biorxiv.org

Table 2: Enzymes in the Final Assembly of Sulfoquinovosyl Diacylglycerol (SQDG)

| Enzyme | Gene (Organism Example) | Substrates | Product | Pathway |

|---|---|---|---|---|

| SQDG synthase | SQD2 (Arabidopsis), SqdX (Cyanobacteria) | UDP-SQ, 1,2-diacylglycerol (DAG) | SQDG, UDP | Direct transfer of sulfoquinovose to DAG. researchgate.netnih.gov |

| Sulfoquinovose transferase | sqdD (R. sphaeroides) | UDP-SQ, Dihydroxyacetone (putative) | Sulfoquinovosyl-dihydroxyacetone | Alternative pathway in some bacteria. biorxiv.org |

Conservation of SQDG Biosynthesis Across Phototrophic Organisms

The presence of SQDG is a conserved feature among nearly all photosynthetic organisms, including higher plants, mosses, algae, and most cyanobacteria. annualreviews.orgwikipedia.org This wide distribution points to a fundamental role for this lipid in photosynthetic membranes.

The core of the biosynthetic pathway shows significant conservation. The gene for UDP-sulfoquinovose synthase (sqdB in bacteria and SQD1 in plants) is highly conserved across these diverse organisms, suggesting a common evolutionary origin for the synthesis of the UDP-SQ precursor. annualreviews.orgpnas.org Orthologs of SQD1 and SQD2 from Arabidopsis are found in cyanobacteria, which are considered evolutionary ancestors of chloroplasts. nih.gov

In contrast, the enzymes responsible for the final transfer of the sulfoquinovose head group to the lipid backbone exhibit greater diversity. annualreviews.org While plants and cyanobacteria use the SQD2/SqdX enzyme for a direct transfer to DAG, other bacteria like R. sphaeroides utilize a different multi-enzyme system (SqdC, SqdD, SqdA). annualreviews.orgbiorxiv.org This divergence suggests that while the formation of the activated sugar is an ancient and conserved process, the mechanism of its final assembly into a lipid has evolved differently in various lineages. Furthermore, while genes for SQDG biosynthesis are present in all species of the Cereibacter subgroup of Rhodobacter, they appear to be absent in Rhodobacter species that produce monomeric, rather than dimeric, photosynthetic complexes. portlandpress.com

Inorganic Sulfate (B86663) as the Ultimate Sulfur Source

The ultimate source of the sulfur atom for the sulfonate group in SQDG is inorganic sulfate (SO₄²⁻) obtained from the environment. nih.govxmu.edu.cn In terrestrial plants, sulfate is absorbed from the soil by the roots and transported to the leaves, eventually reaching the chloroplasts where SQDG synthesis occurs. wikipedia.org

Inside the chloroplasts, sulfate must be activated and reduced before it can be incorporated into an organic molecule. nih.gov The activation process involves the enzyme ATP sulfurylase, which converts sulfate and ATP into adenosine-5'-phosphosulfate (B1198388) (APS). wikipedia.org In higher plants, APS is the preferred sulfur donor for the subsequent reduction steps. nih.gov APS is reduced to sulfite (SO₃²⁻). This sulfite is the direct substrate, along with UDP-glucose, for the UDP-sulfoquinovose synthase (SQD1), which creates the stable carbon-sulfur bond characteristic of sulfoquinovose. wikipedia.orgwikipedia.org Experiments with isolated chloroplasts have confirmed their ability to incorporate radiolabeled sulfate into SQDG, demonstrating that the entire pathway from inorganic sulfate to the final sulfolipid is localized within this organelle. annualreviews.org

Catabolism and Metabolic Pathways of Glyceryl Sulfoquinovoside

Delipidation of SQDG to Glyceryl Sulfoquinovoside (SQGro) by Lipases

The initial step in the breakdown of SQDG is the removal of its fatty acid chains, a process known as delipidation, to yield this compound (SQGro). whiterose.ac.uknih.govnih.gov This hydrolysis is catalyzed by lipases. whiterose.ac.uknih.govnih.gov In the environment, lipase (B570770) action on SQDG leads to the formation of SQGro. nih.govresearchgate.net Enteric organisms such as E. coli are likely to encounter SQGro, as SQDG is rapidly broken down by lipases in the mammalian gastrointestinal tract. nih.gov

The breakdown of SQDG can proceed sequentially, first forming sulfoquinovosyl monoglyceride (SQMG) and then SQGro. whiterose.ac.uk Evidence for this sequential delipidation has been observed in crude extracts of the algae Scenedesmus obliquus and in other organisms like Chlorella ellipsoidea and alfalfa. whiterose.ac.uk The liberation of sulfoquinovose (SQ) from its glycosidic linkage in SQGro is then accomplished by specialized enzymes called sulfoquinovosidases (SQases). whiterose.ac.ukresearchgate.net For instance, the SQase from Escherichia coli, YihQ, can hydrolyze SQGro to release SQ. nih.govportlandpress.com Interestingly, E. coli demonstrates a preference for growing on SQGro over free SQ. nih.gov The natural 2'R-diastereomer of SQGro is the preferred substrate for these enzymes. nih.govpnas.org

Overview of Sulfoglycolytic Pathways

Once sulfoquinovose (SQ) is liberated from SQGro, it enters one of several catabolic pathways collectively known as sulfoglycolysis. researchgate.netwikipedia.org These pathways are analogous to the well-known glycolysis pathways for glucose metabolism. whiterose.ac.ukrsc.org Sulfoglycolysis converts SQ into smaller, metabolizable carbon fragments that can enter central metabolic pathways, such as dihydroxyacetone phosphate (B84403) (DHAP) and pyruvate (B1213749). wikipedia.org The energy released during these processes is captured in the form of ATP and NADH. wikipedia.org

Bacterial degradation of SQ generally falls into two main categories. whiterose.ac.ukresearchgate.netrsc.orgrsc.org The first group of pathways involves the cleavage of the six-carbon backbone of SQ into two three-carbon fragments. whiterose.ac.ukresearchgate.netrsc.orgrsc.org One of these fragments is utilized for energy and as a carbon source, while the other, a sulfonated C3-compound like dihydroxypropanesulfonate (DHPS) or sulfolactate (SL), is excreted. whiterose.ac.ukresearchgate.netwikipedia.orgrsc.orgrsc.org The second group of pathways involves the complete breakdown of SQ within a single organism through the cleavage of the carbon-sulfur bond, releasing sulfite (B76179) and allowing for the utilization of all six carbons. whiterose.ac.ukresearchgate.netpnas.orgrsc.orgrsc.org

A variety of sulfoglycolytic pathways have been identified in different bacteria, reflecting the diverse evolutionary strategies for utilizing this abundant sulfosugar. whiterose.ac.ukwikipedia.org These include the sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) pathway, the sulfo-Entner-Doudoroff (sulfo-ED) pathway, the sulfoquinovose monooxygenase (sulfo-SMO) pathway, and pathways involving transaldolase and transketolase enzymes. whiterose.ac.ukwikipedia.org

Sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) Pathway

The sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) pathway is a variation of the classical EMP pathway for glucose breakdown and was first identified in Escherichia coli. nih.govwikipedia.orgacs.org This pathway is responsible for the degradation of sulfoquinovose (SQ), leading to the production of dihydroxyacetone phosphate (DHAP) and a C3-sulfonate, 2,3-dihydroxypropanesulfonate (DHPS). wikipedia.orgnih.gov

The key steps of the sulfo-EMP pathway are as follows:

Isomerization: SQ is first isomerized to 6-deoxy-6-sulfofructose (sulfofructose, SF). wikipedia.orgacs.orgresearchgate.net

Phosphorylation: Sulfofructose is then phosphorylated by a specific kinase using ATP to form sulfofructose-1-phosphate (SFP). wikipedia.orgacs.orgresearchgate.net

Aldol Cleavage: SFP is cleaved by an aldolase (B8822740) into dihydroxyacetone phosphate (DHAP) and (S)-sulfolactaldehyde (SLA). wikipedia.orgacs.orgresearchgate.net

Reduction: Finally, SLA is reduced to (S)-2,3-dihydroxypropane-1-sulfonate (DHPS) by a reductase, utilizing NADH as a cofactor. wikipedia.orgacs.org

The DHAP produced in this pathway can enter central metabolism, while the DHPS is typically excreted from the cell. nih.govwikipedia.org This pathway allows the organism to utilize half of the carbon from the SQ molecule. nih.gov

Sulfo-Entner-Doudoroff (sulfo-ED) Pathway

The sulfo-Entner-Doudoroff (sulfo-ED) pathway represents another strategy for sulfoquinovose (SQ) catabolism, analogous to the Entner-Doudoroff pathway for glucose metabolism. wikipedia.orgpnas.org This pathway was first characterized in Pseudomonas putida SQ1. whiterose.ac.ukwikipedia.orgpnas.org The sulfo-ED pathway degrades SQ to produce pyruvate and sulfolactate (SL). wikipedia.orgpnas.orgnih.gov

The major steps in the sulfo-ED pathway are:

Oxidation: SQ is oxidized to 6-deoxy-6-sulfogluconolactone (SGL) by an NAD+-dependent SQ dehydrogenase. wikipedia.orgnih.govpnas.org

Hydrolysis: The SGL is then hydrolyzed to 6-deoxy-6-sulfogluconate (SG) by a lactonase. wikipedia.orgnih.govpnas.org

Dehydration: SG is dehydrated to form 2-keto-3,6-dideoxy-6-sulfogluconate (KDSG). wikipedia.orgnih.govpnas.org

Aldol Cleavage: KDSG is cleaved by an aldolase to yield pyruvate and (S)-sulfolactaldehyde (SLA). wikipedia.orgnih.govpnas.org

Oxidation of SLA: The resulting SLA is oxidized to sulfolactate (SL). nih.govpnas.org

The pyruvate generated can be used by the organism for growth, while the sulfolactate is excreted. pnas.org Gene clusters encoding the enzymes for the sulfo-ED pathway have been found in a range of Proteobacteria, indicating that this is a widespread mechanism for SQ utilization. nih.govpnas.org

Sulfoquinovose Monooxygenase (sulfo-SMO) Pathway (Oxygenolytic C-S Cleavage)

A distinct and highly efficient pathway for sulfoquinovose (SQ) catabolism is the sulfoquinovose monooxygenase (sulfo-SMO) pathway, which involves the direct cleavage of the carbon-sulfur (C-S) bond. whiterose.ac.ukpnas.orgrsc.orgresearchgate.net This pathway, first identified in Agrobacterium tumefaciens, allows for the complete utilization of all six carbon atoms of SQ by a single organism, with the concomitant release of inorganic sulfite. pnas.orgrsc.orgnih.gov

The key steps of the sulfo-SMO pathway are:

Import: SQ or its glycoside, sulfoquinovosyl glycerol (B35011) (SQGro), is imported into the cell via an ABC transporter system. pnas.orgresearchgate.netnih.gov

Hydrolysis: If imported as a glycoside, a sulfoquinovosidase hydrolyzes it to release free SQ. pnas.orgresearchgate.netnih.gov

Oxidative Desulfurization: A flavin mononucleotide (FMN)-dependent sulfoquinovose monooxygenase, in conjunction with an NADH-dependent flavin reductase, catalyzes the cleavage of the C-S bond in SQ, releasing sulfite and 6-oxo-glucose. pnas.orgresearchgate.netnih.gov

Reduction: The 6-oxo-glucose is then reduced to glucose by an NAD(P)H-dependent oxidoreductase, allowing it to enter primary metabolic pathways like glycolysis. pnas.orgresearchgate.netnih.gov

This pathway is particularly prevalent in Alpha- and Betaproteobacteria, especially within the order Rhizobiales. pnas.orgnih.gov The sulfo-SMO pathway represents a significant advancement in SQ metabolism as it provides direct access to both the carbon and sulfur content of the molecule. pnas.org

Sulfo-Sulfofructose Transaldolase (sulfo-TAL) and Sulfo-Transketolase (sulfo-TK) Pathways

In addition to the sulfo-EMP and sulfo-ED pathways, bacteria have evolved other strategies for cleaving the carbon backbone of sulfoquinovose (SQ), including pathways that utilize transaldolase and transketolase enzymes. whiterose.ac.uk

The sulfo-sulfofructose transaldolase (sulfo-TAL) pathway , first identified in Bacillus species, involves the following steps: whiterose.ac.ukwikipedia.org

Isomerization: SQ is isomerized to sulfofructose (SF). wikipedia.org

Transaldolase Reaction: A transaldolase enzyme cleaves SF, transferring a C3-glycerone unit to an acceptor molecule like glyceraldehyde-3-phosphate (GAP) to form fructose-6-phosphate (B1210287) (F6P). whiterose.ac.ukwikipedia.org This leaves a C3-sulfonated molecule, 3-sulfolactaldehyde (SLA). wikipedia.org

Fate of SLA: The SLA can then be either oxidized to sulfolactate or reduced to dihydroxypropanesulfonate (DHPS) and excreted. wikipedia.org

The sulfo-transketolase (sulfo-TK) pathway , discovered in a Clostridium species, offers another variation: wikipedia.org

Isomerization: Similar to the sulfo-TAL pathway, SQ is first isomerized to SF. asm.org

Transketolase Reaction: A transketolase cleaves SF, transferring a C2-moiety to an acceptor molecule, yielding 4-sulfoerythrose. wikipedia.org

Further Cleavage: After isomerization of 4-sulfoerythrose, a second transketolase reaction produces sulfoacetaldehyde. asm.org

Fate of Sulfoacetaldehyde: This C2-sulfonate can be reduced to isethionate or oxidized to sulfoacetate, which are then excreted. asm.org

These pathways demonstrate the metabolic flexibility of bacteria in adapting enzymes from central metabolism to degrade the unique structure of sulfoquinovose.

Degradation Products and Their Biomineralization

The various sulfoglycolytic pathways result in a range of degradation products. whiterose.ac.ukwikipedia.org Pathways like the sulfo-EMP and sulfo-ED result in the formation of C3-sulfonates, specifically 2,3-dihydroxypropanesulfonate (DHPS) and sulfolactate (SL), respectively. wikipedia.orgpnas.org The sulfo-TAL pathway can also produce these C3-sulfonates. wikipedia.org In contrast, the sulfo-TK pathway generates C2-sulfonates such as isethionate and sulfoacetate. wikipedia.orgasm.org

A key feature of these pathways is that they often lead to the excretion of these sulfonated byproducts. whiterose.ac.ukwikipedia.org This creates an opportunity for other members of the microbial community to utilize these compounds, a process known as biomineralization. whiterose.ac.uknih.gov Specialized bacteria can take up these C2 and C3-sulfonates and cleave the carbon-sulfur bond to release inorganic sulfite. whiterose.ac.ukportlandpress.com Under aerobic conditions, this sulfite is readily oxidized to sulfate (B86663). nih.gov

This two-tiered process of initial degradation followed by biomineralization is crucial for the complete recycling of the sulfur contained within sulfoquinovose. whiterose.ac.uk It allows for the return of sulfur to the environment in a form, sulfate, that can be readily assimilated by plants, thus closing this important loop in the biogeochemical sulfur cycle. nih.gov The sulfo-SMO pathway is an exception, as it achieves complete biomineralization of SQ to sulfite within a single organism. pnas.orgnih.gov

| Pathway | Key Degradation Products | Final Mineralized Product |

| Sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) | Dihydroxyacetone phosphate, 2,3-dihydroxypropanesulfonate (DHPS) | Sulfite/Sulfate |

| Sulfo-Entner-Doudoroff (sulfo-ED) | Pyruvate, Sulfolactate (SL) | Sulfite/Sulfate |

| Sulfoquinovose Monooxygenase (sulfo-SMO) | Glucose, Sulfite | Sulfite/Sulfate |

| Sulfo-Sulfofructose Transaldolase (sulfo-TAL) | Fructose-6-phosphate, Sulfolactate (SL) or DHPS | Sulfite/Sulfate |

| Sulfo-Transketolase (sulfo-TK) | Xylulose-5-phosphate, Isethionate or Sulfoacetate | Sulfite/Sulfate |

Dihydroxypropanesulfonate (DHPS)

One of the major sulfoglycolytic routes for sulfoquinovose degradation results in the formation and excretion of 2,3-dihydroxypropanesulfonate (DHPS). wikipedia.org This pathway is analogous to the classical Embden-Meyerhof-Parnas (EMP) pathway of glycolysis and is thus referred to as the sulfo-EMP pathway. wikipedia.orgacs.org

First identified in Escherichia coli, the sulfo-EMP pathway metabolizes SQ to produce dihydroxyacetone phosphate (DHAP), which enters central metabolism, and sulfolactaldehyde (SLA). acs.org The SLA is then reduced to DHPS, which is exported from the cell. acs.org This process allows the organism to utilize the first three carbons of the SQ molecule for energy and building blocks, while the latter three carbons, still attached to the sulfonate group, are excreted as DHPS. whiterose.ac.uknih.gov The pathway is encoded by a specific gene cluster that includes genes for the import of SQ, the core catabolic enzymes, a reductase for the conversion of SLA to DHPS, and a permease for DHPS export. acs.org Quantitative analysis of E. coli grown on sulfoquinovosyl glycerol (SQGro) confirmed the complete conversion and excretion of the sulfonate-containing portion as DHPS. researchgate.net

Table 1: Key Features of the Dihydroxypropanesulfonate (DHPS) Pathway

| Feature | Description | Key Organism Example | Reference |

| Pathway Name | Sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) | Escherichia coli | wikipedia.orgacs.org |

| C3 Metabolite | Dihydroxyacetone phosphate (DHAP) | Escherichia coli | acs.org |

| C3-Sulfonate Byproduct | 2,3-dihydroxypropanesulfonate (DHPS) | Escherichia coli | wikipedia.orgacs.org |

| Carbon Utilization | C1-C3 of sulfoquinovose enter central metabolism. | Escherichia coli | whiterose.ac.uknih.gov |

| Sulfur Fate | Excreted from the cell as DHPS. | Escherichia coli | acs.org |

Sulfolactate (SL)

An alternative sulfoglycolytic pathway results in the production of sulfolactate (SL). nih.gov This pathway shares similarities with the Entner-Doudoroff (ED) pathway of glycolysis and is known as the sulfo-ED pathway. wikipedia.org It leads to the formation of pyruvate, which can be used by the cell, and sulfolactate, which is excreted. wikipedia.org

This metabolic route has been identified in various bacteria, including Gram-positive Arthrobacter species. researchgate.net When grown on SQ glycosides, these bacteria were found to produce only sulfolactate as the metabolic end-product, indicating that half of the SQ molecule was consumed for growth. researchgate.netacs.org Like the DHPS pathway, this strategy allows bacteria to access the carbon from the C1-C3 positions of sulfoquinovose while exporting the C4-C6 fragment as a sulfonate. whiterose.ac.uk

Table 2: Key Features of the Sulfolactate (SL) Pathway

| Feature | Description | Key Organism Example | Reference |

| Pathway Name | Sulfo-Entner-Doudoroff (sulfo-ED) | Pseudomonas putida SQ1, Arthrobacter spp. | wikipedia.orgresearchgate.net |

| C3 Metabolite | Pyruvate | Pseudomonas putida SQ1 | wikipedia.org |

| C3-Sulfonate Byproduct | Sulfolactate (SL) | Arthrobacter spp. | nih.govresearchgate.net |

| Carbon Utilization | C1-C3 of sulfoquinovose enter central metabolism. | Pseudomonas putida SQ1 | whiterose.ac.uk |

| Sulfur Fate | Excreted from the cell as Sulfolactate. | Arthrobacter spp. | nih.govresearchgate.net |

Sulfite and Glucose

A fundamentally different catabolic strategy exists that does not produce a C3-sulfonate byproduct. Instead, it involves the complete degradation of sulfoquinovose by cleaving the carbon-sulfur bond to release inorganic sulfite and glucose. whiterose.ac.ukrsc.org This oxidative desulfurization pathway allows a single organism to utilize the entire carbon skeleton of the sugar for growth. whiterose.ac.uknih.gov

This pathway, sometimes referred to as the sulfoquinovose monooxygenase (sulfo-SMO) pathway, has been described in the plant pathogen Agrobacterium tumefaciens. wikipedia.orgnih.gov The process is initiated by the import of SQ or its glycosides into the cell. nih.gov A key enzyme, a flavin-dependent sulfoquinovose monooxygenase, catalyzes the oxygenolytic cleavage of the C-S bond, producing sulfite and 6-dehydroglucose (also called 6-oxo-glucose). nih.govportlandpress.com The 6-dehydroglucose is subsequently reduced to glucose by an NAD(P)H-dependent reductase, allowing it to enter primary metabolic pathways like glycolysis. nih.govportlandpress.com This mechanism provides the bacterium with access to all six carbons from the sugar and a source of inorganic sulfur. nih.gov

Table 3: Key Features of the Sulfite and Glucose Pathway

| Feature | Description | Key Organism Example | Reference |

| Pathway Name | Sulfoquinovose Monooxygenase (sulfo-SMO) / Oxidative Desulfurization | Agrobacterium tumefaciens | wikipedia.orgnih.gov |

| Key Reaction | Oxidative cleavage of the C-S bond. | Agrobacterium tumefaciens | nih.govportlandpress.com |

| Products | Sulfite (SO₃²⁻) and Glucose | Agrobacterium tumefaciens | whiterose.ac.ukrsc.org |

| Carbon Utilization | Complete (all 6 carbons of the sugar). | Agrobacterium tumefaciens | nih.gov |

| Sulfur Fate | Released as inorganic sulfite. | Agrobacterium tumefaciens | nih.gov |

Mechanisms of Carbon and Sulfur Recycling

The diverse catabolic pathways for sulfoquinovose highlight two distinct strategies for carbon and sulfur recycling in microbial ecosystems. whiterose.ac.ukrsc.org

The first strategy is based on partial degradation by a single organism, as seen in the sulfoglycolytic pathways that produce DHPS and sulfolactate. whiterose.ac.uk In this model, bacteria cleave the SQ carbon skeleton, utilize the C1-C3 fragment for their own metabolic needs (e.g., producing DHAP or pyruvate), and excrete the C4-C6 fragment as a stable organosulfonate. whiterose.ac.ukrsc.org This process effectively partitions the resource. The excreted sulfonates, such as DHPS and SL, can then be used by other syntrophic organisms in the microbial community. whiterose.ac.uknih.gov These "tier 2" organisms possess pathways to break down the C3-sulfonates, which allows them to access the remaining carbon and finally release the sulfur as inorganic sulfite or sulfate, thus completing the biogeochemical cycle. whiterose.ac.uknih.gov

The second strategy involves the complete catabolism of sulfoquinovose by a single organism. whiterose.ac.uk The oxidative desulfurization pathway found in bacteria like A. tumefaciens is a prime example. nih.gov By directly cleaving the C-S bond, these microbes can utilize all six carbons of the sugar for energy and growth while simultaneously releasing inorganic sulfite. whiterose.ac.uknih.gov This is a more self-sufficient strategy for nutrient acquisition from SQ. The released sulfite can then be incorporated into sulfur-containing amino acids or oxidized to sulfate. researchgate.net The discovery of these varied mechanisms underscores the metabolic versatility of bacteria in degrading one of nature's most abundant organosulfur compounds and ensuring the continuous recycling of vital elements. asm.orgasm.org

Enzymology of Glyceryl Sulfoquinovoside Metabolism

Sulfoquinovosidases (SQases)

Sulfoquinovosidases (SQases) are the vanguard enzymes in the metabolism of sulfoquinovose glycosides. researchgate.net They catalyze the hydrolysis of the α-glycosidic linkage in compounds like sulfoquinovosyl diacylglyceride (B12379688) (SQDG) and its delipidated form, α-D-sulfoquinovosyl glycerol (B35011) (SQGro), to release free sulfoquinovose (SQ). nih.govontosight.ai This initial cleavage step is essential for the sugar to enter downstream catabolic routes such as the sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) or sulfo-Entner-Doudoroff (sulfo-ED) pathways. nih.govresearchgate.net

The first characterized sulfoquinovosidases belong to the Glycoside Hydrolase family 31 (GH31) in the Carbohydrate-Active enZymes (CAZy) database. nih.govcazypedia.orgcazy.org A prominent example is the Escherichia coli enzyme YihQ (EcYihQ). uniprot.orgnzytech.com These enzymes are retaining glycoside hydrolases, meaning they preserve the stereochemistry at the anomeric carbon during hydrolysis. cazypedia.orguniprot.org They operate via a classical Koshland double-displacement mechanism, which involves a catalytic nucleophilic carboxylate (Asp-405 in EcYihQ) and a general acid/base residue (Asp-472 in EcYihQ). nih.govresearchgate.netacs.org This mechanism results in the release of the α-anomer of SQ. uniprot.orgportlandpress.com GH31 SQases are found in a wide range of organisms, including bacteria and plants, and are typically encoded within gene clusters that contain other enzymes for sulfoglycolysis. researchgate.netcazypedia.org

A distinct class of SQases has been discovered in organisms that lack a gene for a classical GH31 SQase. acs.orgnih.gov These enzymes, such as SqgA from Arthrobacter sp., are dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a catalytic cofactor and have been classified into the new GH188 family. acs.orgnih.gov They employ an atypical oxidoreductive mechanism for glycosidic bond cleavage, which involves the transient oxidation of the substrate's C3 hydroxyl group. acs.orgnih.govwhiterose.ac.uk This mechanism is fundamentally different from the hydrolytic C1-O bond cleavage performed by GH31 enzymes. nih.gov A notable feature of these NAD+-dependent SQases is their ability to hydrolyze both α- and β-linked sulfoquinovosides, a broader specificity than the strictly α-specific GH31 family. acs.orgnih.gov The distribution of these NAD+-dependent SQases appears to be complementary to that of the GH31 SQases, providing the necessary gateway function in diverse sulfoglycolytic and sulfolytic gene clusters across bacteria, archaea, and eukaryotes. acs.orgnih.gov

SQases exhibit a high degree of specificity for their substrates. researchgate.net Enzymes from both the GH31 and NAD+-dependent families show a strong preference for the sulfoquinovose moiety. uniprot.orgacs.org For instance, the GH31 enzymes EcYihQ from E. coli and AtSQase from Agrobacterium tumefaciens are highly active on the artificial substrate para-nitrophenyl (B135317) α-D-sulfoquinovoside (PNPSQ) but show no detectable activity towards its glucose analogue, 4-nitrophenyl α-D-glucopyranoside (PNPGlc). uniprot.orgresearchgate.net This specificity extends to the stereochemistry of the sugar and the nature of the C6 substituent; no activity is observed with epimers like 4-nitrophenyl α-D-sulfofucoside or with analogues where the sulfonate is replaced by a carboxylate, such as 4-nitrophenyl α-D-glucuronoside. researchgate.netuq.edu.au Furthermore, GH31 SQases preferentially hydrolyze the naturally occurring (2’R)-diastereomer of sulfoquinovosyl glycerol (SQGro). nih.govacs.org

The kinetic parameters for several SQases have been determined, highlighting their catalytic efficiency.

Structural studies have provided significant insights into how SQases recognize their unique sulfonated substrate. nih.govacs.org GH31 SQases possess a common (β/α)8 barrel catalytic domain, a frequent fold among glycoside hydrolases. cazypedia.org The key to their specificity lies in a conserved set of active-site residues that form a sulfonate-binding pocket. nih.govacs.org In E. coli YihQ, this pocket is defined by a triad (B1167595) of residues: Arginine-301, Tryptophan-304, and Tyrosine-508 (the RWY motif), which collectively constrain the anionic sulfonate group. nih.govresearchgate.net This motif is not strictly conserved across all SQases; for example, predicted plant SQases often feature a QWY motif (Glutamine, Tryptophan, Tyrosine). nih.govacs.org Mutagenic, structural, and bioinformatic analyses have revealed co-evolutionary relationships between these substrate-recognizing residues and other residues, some of which are distant from the active site, highlighting a complex evolutionary path for SQase function within the GH31 family. nih.govacs.org

Sulfoquinovose Mutarotases (e.g., YihR)

Once the sulfoquinovosidase YihQ releases sulfoquinovose, it is in the α-anomeric form. portlandpress.comresearchgate.net However, the next enzyme in the sulfo-EMP pathway, the isomerase YihS, is specific for the β-anomer. portlandpress.com The spontaneous interconversion (mutarotation) between the α- and β-anomers of SQ in solution is a slow process. portlandpress.comresearchgate.net To overcome this kinetic bottleneck, sulfoglycolytic operons encode a dedicated sulfoquinovose mutarotase (B13386317), such as YihR in E. coli. portlandpress.comnih.govunimelb.edu.au This enzyme, annotated as an aldose-1-epimerase, catalyzes the rapid equilibration of α-SQ and β-SQ, ensuring a steady supply of the β-anomer for the subsequent enzymatic step and facilitating efficient flux through the metabolic pathway. nih.govacs.org

Enzymes of the Sulfo-EMP Pathway (e.g., YihS, YihU)

The sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) pathway mirrors several steps of classical glycolysis to break down sulfoquinovose. acs.orgnih.gov The gene cluster encoding this pathway in E. coli includes genes for a suite of enzymes that carry out this transformation. nih.gov Following the action of the mutarotase YihR, the core pathway begins with the enzyme YihS, an SQ isomerase. portlandpress.comacs.org YihS catalyzes the isomerization of β-sulfoquinovose into sulfofructose (SF). portlandpress.comwhiterose.ac.uk Later in the pathway, after further enzymatic steps including phosphorylation by a kinase (YihV) and cleavage by an aldolase (B8822740) (YihT), the enzyme YihU comes into play. nih.gov YihU is a sulfolactaldehyde (SLA) reductase that catalyzes the NADH-dependent reduction of SLA to dihydroxypropanesulfonate (DHPS), which is then typically exported from the cell. portlandpress.comnih.gov

Table of Compounds

Enzymes of the Sulfo-ED Pathway (e.g., SQ Dehydrogenase, SG Dehydratase, KDSG Aldolase)

The sulfo-Entner-Doudoroff (sulfo-ED) pathway is a catabolic route for the degradation of sulfoquinovose (SQ), the sulfosugar component of glyceryl sulfoquinovoside. This pathway mirrors the classical Entner-Doudoroff pathway for glucose metabolism and involves a series of specialized enzymes. pnas.orgnih.gov

SQ Dehydrogenase:

The initial step in the sulfo-ED pathway is the oxidation of sulfoquinovose to 6-deoxy-6-sulfogluconolactone (SGL), a reaction catalyzed by NAD+-dependent SQ dehydrogenase. nih.govnih.gov Studies on the SQ dehydrogenase from Pseudomonas putida SQ1 (PpSQDH) reveal it to be a tetrameric enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.gov It exhibits a strong preference for NAD+ as a cofactor over NADP+. nih.govnih.gov The kinetic mechanism is an ordered Bi-Bi reaction where NAD+ binds first to the enzyme, followed by SQ, and after the reaction, NADH is the last product to be released. nih.govnih.gov Structural analyses of PpSQDH in its apo form and in complex with NAD+ or SQ have provided insights into its substrate recognition and catalytic mechanism. nih.govnih.gov

SG Dehydratase:

Following the hydrolysis of SGL to 6-deoxy-6-sulfogluconate (SG) by a lactonase, SG dehydratase catalyzes the dehydration of SG to form 2-keto-3,6-dideoxy-6-sulfogluconate (KDSG). pnas.orgnih.gov This enzyme, characterized from Pseudomonas putida SQ1, is specific for its sulfonated substrate and does not act on the phosphorylated equivalent from the classical Entner-Doudoroff pathway. whiterose.ac.ukmicrobialtec.comexpasy.org The systematic name for this enzyme is 6-deoxy-6-sulfo-D-gluconate hydro-lyase (2-dehydro-3,6-dideoxy-6-sulfo-D-gluconate-forming). microbialtec.comexpasy.orgqmul.ac.uk

KDSG Aldolase:

The final key enzyme in this pathway is 2-keto-3,6-dideoxy-6-sulfogluconate (KDSG) aldolase, which cleaves KDSG into pyruvate (B1213749) and 3-sulfolactaldehyde (SLA). pnas.orgnih.govexpasy.orgmicrobialtec.com This reaction is analogous to the cleavage of 2-keto-3-deoxy-6-phosphogluconate (KDPG) in the standard Entner-Doudoroff pathway. pnas.org The pyruvate generated can then enter central metabolism for energy production, while SLA is further metabolized. pnas.orgnih.gov The KDSG aldolase from P. putida SQ1 has been identified and characterized, confirming its role in this sulfoglycolytic pathway. pnas.orgexpasy.orgmicrobialtec.comqmul.ac.uk

| Enzyme | Abbreviation | Function in Sulfo-ED Pathway | EC Number |

| Sulfoquinovose Dehydrogenase | SQDH | Oxidizes sulfoquinovose to 6-deoxy-6-sulfogluconolactone. nih.govnih.gov | 1.1.1.- |

| Sulfogluconate Dehydratase | SG Dehydratase | Dehydrates 6-deoxy-6-sulfogluconate to 2-keto-3,6-dideoxy-6-sulfogluconate. pnas.orgmicrobialtec.comexpasy.org | 4.2.1.162 microbialtec.comexpasy.orgqmul.ac.uk |

| 2-keto-3,6-dideoxy-6-sulfogluconate Aldolase | KDSG Aldolase | Cleaves 2-keto-3,6-dideoxy-6-sulfogluconate into pyruvate and 3-sulfolactaldehyde. pnas.orgexpasy.orgmicrobialtec.com | 4.1.2.58 expasy.orgmicrobialtec.comqmul.ac.uk |

Enzymes of the Sulfo-SMO Pathway (e.g., SmoC, SmoB, SmoD, SmoF)

The sulfo-sulfoquinovose monooxygenase (sulfo-SMO) pathway represents a distinct mechanism for sulfoquinovose catabolism that results in the complete breakdown of the sugar and the cleavage of the carbon-sulfur bond, releasing sulfite (B76179). whiterose.ac.ukpnas.org This pathway was identified in organisms like Agrobacterium tumefaciens. pnas.orgwikipedia.org

Key enzymes in the sulfo-SMO pathway are encoded by the smo gene cluster and include:

SmoC (SQ Monooxygenase): This is a crucial FMN-dependent monooxygenase that catalyzes the oxidative cleavage of the C-S bond in sulfoquinovose, producing sulfite and 6-oxo-glucose (6-OG). pnas.org This reaction is a defining feature of the SMO pathway. pnas.org

SmoB (Oxidoreductase): This NADPH-dependent oxidoreductase is responsible for the reduction of 6-oxo-glucose to glucose, which can then be shunted into primary metabolic pathways like glycolysis. pnas.org

SmoD: The precise function of SmoD is not as well-characterized as other Smo proteins, but it is part of the gene cluster essential for this pathway.

SmoF (SQGro-binding protein): This periplasmic solute-binding protein is associated with the ABC transporter system and is responsible for capturing sulfoquinovosyl glycerol (SQGro) for import into the cell. pnas.orgnih.govuniprot.org

Transport Systems for Sulfoquinovosides (e.g., ABC Transporters and Binding Proteins like SmoF)

The uptake of sulfoquinovosides from the environment is a critical first step for their metabolism. Bacteria utilize high-affinity transport systems, primarily ATP-binding cassette (ABC) transporters, for this purpose. pnas.orgnih.gov

ABC Transporters:

These multi-protein complexes are responsible for the active transport of substrates across cellular membranes. In the context of sulfoquinovoside metabolism, ABC transporters are encoded within the same gene clusters as the metabolic enzymes, ensuring a coordinated regulation of uptake and degradation. pnas.orgnih.gov For example, the smo gene cluster in A. tumefaciens includes genes smoE, smoG, and smoH, which encode the ATPase and transmembrane domains of an ABC transporter. pnas.orgnih.gov Similarly, the sulfo-ED pathway gene cluster in Rhizobium leguminosarum also contains an ABC transporter system. whiterose.ac.uknih.gov

Binding Proteins (e.g., SmoF):

A key component of these ABC transport systems is the periplasmic solute-binding protein. nih.gov In the sulfo-SMO pathway, this role is filled by SmoF. pnas.orgnih.govuniprot.org SmoF is a sulfoquinovosyl glycerol (SQGro)-binding protein that captures SQGro with high affinity and delivers it to the transmembrane components of the ABC transporter for import into the cytoplasm. pnas.orgnih.govuniprot.org Structural and thermodynamic studies have shown that SmoF can also bind other related molecules like sulfoquinovose (SQ), methyl-α-sulfoquinovoside (SQMe), and even a simplified version of sulfoquinovosyl diacylglycerol (SQDG), demonstrating some plasticity in its binding pocket. nih.govuniprot.org This binding versatility suggests that organisms possessing SmoF and its associated transporter can directly utilize various forms of sulfoquinovosides found in the environment. rcsb.org

| Component | Function | Associated Pathway(s) |

| ABC Transporter (e.g., SmoEGH) | Active transport of sulfoquinovosides across the cell membrane. pnas.orgnih.gov | Sulfo-SMO, Sulfo-ED whiterose.ac.ukpnas.orgnih.gov |

| SmoF | Periplasmic binding protein that captures sulfoquinovosyl glycerol and related molecules for transport. pnas.orgnih.govuniprot.org | Sulfo-SMO pnas.org |

Synthetic Approaches and Derivatization of Glyceryl Sulfoquinovoside

Chemical Synthesis of Sulfoquinovose and Related Glycosides

The chemical synthesis of sulfoquinovose (SQ), sulfoquinovosyl diacylglycerols (SQDGs), and other related glycosides presents significant challenges due to the need for stereocontrol and the manipulation of multiple functional groups. Several strategies have been developed to overcome these hurdles.

Early synthetic routes to SQDG were often lengthy, with some methods requiring up to seventeen steps. researchgate.net More recent approaches have aimed to improve efficiency. A concise, 10-step synthesis of both saturated and unsaturated SQDG lipoforms has been reported. researchgate.netrsc.orgchemrxiv.orgchemrxiv.org This method, along with others, provides access to these complex sulfolipids for further study. researchgate.netresearchgate.net

One versatile strategy for preparing β-anomer SQDG derivatives involves a stereoselective glycosylation using a trichloroacetimidate-glucose donor and a 1,2-O-isopropylidene glycerol (B35011) acceptor. nih.gov The use of acetate (B1210297) protecting groups on the sugar donor ensures high β-stereoselectivity (β/α ratio 95:5) through neighboring group participation. nih.gov A key challenge in this approach is the final deprotection step, as the acetate groups require basic conditions for removal, which can compromise the ester linkages of the acyl chains on the glycerol backbone. nih.gov Careful tuning of hydrolysis with hydrazine (B178648) was found to be crucial for successfully completing the synthesis. nih.gov This methodology is adaptable, allowing for the preparation of a range of analogues with different fatty acid compositions. nih.gov

Alternative approaches have also been explored. One method involves the dihydroxylation of an allyl α-D-glucoside, but this can result in a mixture of diastereomers at the C2 position of the glycerol moiety. researchgate.net Another strategy starts from methyl α-D-glucopyranoside, which is converted to an acetylated iodide. chemrxiv.orgresearchgate.net Following deacetylation, the sulfonate group is introduced via nucleophilic substitution with sodium sulfite (B76179). chemrxiv.orgresearchgate.net Acid hydrolysis then yields sulfoquinovose, which can be crystallized as a sodium salt. chemrxiv.org

The table below summarizes key chemical synthesis approaches for sulfoquinovose and its glycosides.

| Starting Material | Key Methodologies | Product(s) | Reference(s) |

| D-Glucose | Acetylation, trichloroacetimidate (B1259523) formation, Schmidt glycosylation, molybdate (B1676688) oxidation, hydrazine deprotection | 1,2-O-distearoyl-3-O-β-d-sulfoquinovosylglycerol (β-SQDG) and analogues | nih.gov |

| Methyl α-D-glucopyranoside | Conversion to acetylated iodide, Zemplén deacetylation, nucleophilic substitution with sodium sulfite, acid hydrolysis | Sulfoquinovose (SQ) | chemrxiv.orgresearchgate.net |

| Allyl α-glucopyranoside | Methoxyacetylation, oxidation, sulfonation, acylation, deprotection | Sulfoquinovosyl diacylglycerol (SQDG) | chemrxiv.org |

These synthetic routes are essential for producing homogeneous samples of SQDGs and their precursors, which are often found in nature as complex mixtures, thereby facilitating detailed biological and pharmacological investigations. researchgate.netnih.gov

Enzymatic Synthesis of Glycosides and Glycoconjugates

Enzymatic synthesis offers a powerful alternative to chemical methods, providing high regio- and stereospecificity under mild reaction conditions. sigmaaldrich.comjmb.or.kr Glycosyltransferases (GTs), the enzymes responsible for glycan biosynthesis in nature, are central to these approaches. nih.govnih.gov

The biosynthesis of sulfoquinovose-containing glycoconjugates like SQDG relies on the Leloir pathway, which uses nucleotide-activated sugars as donors. sigmaaldrich.com The key donor for sulfoquinovose is UDP-sulfoquinovose (UDP-SQ). nih.govannualreviews.org The enzyme UDP-sulfoquinovose synthase (SQD1 in eukaryotes, SqdB in bacteria) catalyzes the formation of UDP-SQ from UDP-glucose and sulfite. nih.govannualreviews.org In the archaeon Sulfolobus acidocaldarius, the enzyme Agl3 has been identified as a UDP-sulfoquinovose synthase. nih.gov While the recombinant Agl3 enzyme demonstrated the ability to convert UDP-glucose to UDP-SQ, it exhibited low activity in vitro. nih.gov

Once formed, UDP-SQ serves as the donor substrate for specific glycosyltransferases that transfer the sulfoquinovose moiety to an acceptor molecule, such as diacylglycerol (DAG), to form SQDG. sigmaaldrich.comannualreviews.org Indirect evidence for the role of UDP-SQ was shown when chemically synthesized UDP-SQ stimulated SQDG biosynthesis in spinach chloroplast membranes. annualreviews.org

Glycosyltransferases are highly specific for the donor, the acceptor, and the resulting glycosidic linkage (α or β). sigmaaldrich.comuzh.ch This specificity makes them ideal tools for synthesizing complex carbohydrates without the need for extensive protecting group chemistry required in chemical synthesis. sigmaaldrich.comnih.govnih.gov Engineering glycosyltransferases through rational design or directed evolution can further expand their utility, potentially altering their substrate specificity to create novel glycoconjugates. nih.gov Besides glycosyltransferases, glycosidases can also be used for synthesis under certain conditions, typically by reversing their natural hydrolytic activity. nih.gov

The enzymatic approach has been successfully applied to produce various glycoconjugates. For instance, a mix-and-match system using CTP:glycerol-phosphate cytidylyltransferases (GCTs) and TagF-like polymerases has been developed for the synthesis of poly(glycosylglycerol phosphate) capsule polymers, demonstrating the potential for one-pot reactions starting from inexpensive substrates. marioschubert.ch Similarly, β-glycosidase and amylosucrase have been used for the enzymatic biosynthesis of natural and unnatural glycerol glycosides. jmb.or.kr

Development of Fluorogenic and Chromogenic Substrates for SQase Activity Assays

To study the enzymes that degrade sulfoquinovosides, known as sulfoquinovosidases (SQases), sensitive and specific assays are required. rsc.orgchemrxiv.org This has led to the development of various fluorogenic and chromogenic substrates that produce a detectable signal upon enzymatic cleavage. rsc.orgscbt.com

Fluorogenic Substrates

Fluorogenic probes are compounds that are non-fluorescent or weakly fluorescent until acted upon by a specific enzyme, which releases a highly fluorescent product. nih.govnih.gov This "turn-on" mechanism provides high sensitivity and low background signals. nih.gov

Several classes of fluorogenic substrates have been developed for sulfatase activity in general, and some have been adapted or created specifically for SQases.

Coumarin-based substrates : 4-methylumbelliferyl sulfate (B86663) (4-MUS) is a widely used fluorogenic substrate for many sulfatases. rsc.orgresearchgate.netmedchemexpress.com Its hydrolysis product, 4-methylumbelliferone (B1674119) (4-MU), is highly fluorescent. nih.gov However, a major drawback is that the optimal pH for many sulfatases is lower than the pKa of 4-MU (7.8), often requiring a discontinuous assay where the reaction is stopped and basified to achieve maximum fluorescence. researchgate.netnih.gov To overcome this, 6,8-difluoro-4-methylumbelliferyl sulfate (DiFMUS) was developed. nih.gov The resulting product, 6,8-difluoro-4-methylumbelliferone, has a pKa of 4.9, allowing for continuous assays at the optimal pH for many arylsulfatases. nih.gov For SQase-specific assays, methylumbelliferyl α-D-sulfoquinovoside (MUSQ) has been synthesized and used to measure the cleavage kinetics of recombinant SQases. researchgate.netrsc.orgchemrxiv.org

Resorufin-based substrates : Resorufin-sulfate (RS) is another effective "turn-on" probe. nih.gov The substrate itself is essentially non-fluorescent, but upon hydrolysis by a sulfatase, it releases the brightly fluorescent product resorufin. nih.gov

Other fluorophores : DDAO (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one))-sulfate is a probe that has been used to detect sulfatase activity in mycobacterial lysates resolved on protein gels, creating distinct activity "fingerprints" for different species. nih.govpnas.org 3-O-methylfluorescein-sulfate (MFS) is another non-fluorescent substrate that yields a fluorescent product upon hydrolysis. nih.gov

Chromogenic Substrates

Chromogenic substrates produce a colored product upon enzymatic reaction, allowing for simple colorimetric or spectrophotometric detection. scbt.com

Nitrocatechol-based substrates : 4-nitrocatechol-sulfate is a classic chromogenic substrate for arylsulfatases. nih.gov Its hydrolysis releases 4-nitrocatechol, a colored compound. This substrate has been used to develop simple assays for arylsulfatase A activity. nih.gov

p-Nitrophenyl-based substrates : 4-nitrophenyl α-D-sulfoquinovoside (PNPSQ) has been used to generate α-SQ in situ for kinetic studies of other enzymes, such as mutarotases. portlandpress.com Other p-nitrophenyl glycosides, like 4-nitrophenyl β-D-glucopyranoside, serve as chromogenic substrates for related enzymes like β-glucosidase. medchemexpress.com

The table below provides a comparison of various substrates used for sulfatase and SQase activity assays.

| Substrate Name | Type | Enzyme Target | Detection Principle | Reference(s) |

| Methylumbelliferyl α-D-sulfoquinovoside (MUSQ) | Fluorogenic | Sulfoquinovosidase (SQase) | Release of fluorescent methylumbelliferone | researchgate.netrsc.orgchemrxiv.org |

| 4-Nitrocatechol-sulfate | Chromogenic | Arylsulfatase A | Release of colored 4-nitrocatechol | nih.gov |

| Resorufin-sulfate (RS) | Fluorogenic | Sulfatases | Release of fluorescent resorufin | nih.gov |

| DDAO-sulfate | Fluorogenic | Sulfatases | Release of fluorescent DDAO | nih.govpnas.org |

| 6,8-difluoro-4-methylumbelliferyl sulfate (DiFMUS) | Fluorogenic | Arylsulfatases | Release of fluorescent 6,8-difluoro-4-methylumbelliferone at low pH | nih.gov |

These molecular tools are invaluable for characterizing new enzymes, screening for inhibitors, and studying the expression of metabolic pathways like sulfoglycolysis. researchgate.netchemrxiv.orgrsc.org

Preparation of Labeled Glyceryl Sulfoquinovoside Analogues (e.g., ¹³C-SQ)

Isotopically labeled analogues of sulfoquinovose are essential for metabolic studies, allowing researchers to trace the fate of the sulfosugar in biological systems using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. chemrxiv.orgnih.gov The synthesis of uniformly ¹³C-labeled sulfoquinovose ((¹³C₆)SQ) has been reported, providing a powerful tool for this purpose. researchgate.netrsc.orgchemrxiv.orgrsc.org

The synthesis of (¹³C₆)SQ generally follows a route similar to that for unlabeled SQ, but starts with a uniformly labeled precursor, D-(¹³C₆)glucose. researchgate.netrsc.orgnih.gov The key steps are as follows:

Conversion to an Iodide : D-(¹³C₆)glucose is first converted into an acetylated methyl glycoside, which is then transformed into an acetylated iodide. researchgate.netrsc.org

Deacetylation : The acetyl protecting groups are removed, typically using Zemplén deacetylation with sodium methoxide (B1231860) in methanol, to yield the ¹³C-labeled methyl 6-iodo-6-deoxy-glucopyranoside. chemrxiv.orgresearchgate.netrsc.org

Sulfonation : The crucial sulfonate group is introduced by nucleophilic substitution of the iodide with sodium sulfite in an aqueous solution. chemrxiv.orgresearchgate.netrsc.org

Hydrolysis and Purification : The final step is the acid hydrolysis of the methyl glycoside to release free (¹³C₆)SQ. chemrxiv.orgrsc.org The product can then be purified and crystallized, often as its sodium salt, from a solvent mixture like methanol/water. chemrxiv.orgrsc.org

This synthetic approach has been successfully used to produce (¹³C₆)SQ on a multi-gram scale. chemrxiv.org The resulting labeled compound has been instrumental in elucidating bacterial catabolic pathways for sulfoquinovose. nih.govnih.govresearchgate.net For example, by feeding bacteria (¹³C₆)SQ and analyzing the culture supernatants by ¹³C-NMR, researchers have been able to identify downstream metabolites and confirm that the entire carbon skeleton of the sugar can be utilized by certain oxidative pathways. nih.gov

Analytical Methodologies in Glyceryl Sulfoquinovoside Research

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Metabolite Identification and Kinetic Analysis

Spectroscopic methods are fundamental tools for the structural elucidation of glyceryl sulfoquinovoside and its derivatives, as well as for tracking the kinetics of the enzymes that metabolize them.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in solution. Both ¹H and ¹³C-NMR are employed to identify sulfoquinovose (SQ) and its metabolites. nih.govaocs.org For instance, the metabolism of glyceryl [³⁵S]sulfoquinovoside was followed using NMR to identify the resulting products. nih.gov A key application of NMR in this field is Exchange Spectroscopy (EXSY), which is used to study the kinetics of reactions at equilibrium. portlandpress.comnih.gov This has been particularly valuable in characterizing sulfoquinovose mutarotases, enzymes that interconvert the α and β anomers of SQ. portlandpress.comnih.gov By monitoring the chemical exchange between the anomeric protons, researchers can measure reaction rates and determine kinetic parameters like the Michaelis-Menten constant for substrates such as SQ and D-glucose-6-phosphate. portlandpress.com

Mass Spectrometry (MS) is indispensable for identifying metabolites and analyzing enzyme kinetics due to its high sensitivity and specificity. Liquid chromatography-mass spectrometry (LC-MS) is a common configuration used to detect and quantify substrates and products. whiterose.ac.uknih.gov For example, the formation of dihydroxyacetone phosphate (B84403) (DHAP) from sulfofructose-1-phosphate (SFP) has been demonstrated using LC-MS. whiterose.ac.uk Different types of mass spectrometers are used, including Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) and triple-quadrupole (QqQ) mass spectrometers, the latter being particularly useful for quantitative kinetic analysis by monitoring specific ion transitions. researchgate.netacs.org Mass spectrometry has been used to confirm the incorporation of deuterium (B1214612) into reaction products to elucidate enzyme mechanisms and to analyze proteomics datasets to identify expressed proteins under specific growth conditions. nih.govacs.org

| Technique | Application in this compound Research | Key Findings/Examples |

|---|---|---|

| ¹H and ¹³C-NMR | Metabolite identification and structural elucidation. nih.gov | Identification of sulfoquinovose and its degradation products. nih.gov |

| NMR - Exchange Spectroscopy (EXSY) | Kinetic analysis of enzymes at equilibrium, particularly mutarotases. portlandpress.comnih.gov | Measurement of Michaelis-Menten kinetics for H. seropedicaea sulfoquinovose mutarotase (B13386317). portlandpress.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of metabolites in enzymatic assays. whiterose.ac.uknih.gov | Demonstrated the conversion of SQGro to SQ and the formation of 6-oxo-glucose. nih.govacs.org |

| Tandem Mass Spectrometry (e.g., Triple Quadrupole) | Sensitive and specific kinetic analysis of enzyme-catalyzed reactions. acs.org | Measured Michaelis-Menten parameters for NAD⁺-dependent sulfoquinovosidases. acs.org |

Chromatographic Methods (e.g., Thin-Layer Chromatography) for Detection and Separation

Chromatographic techniques are essential for the separation and detection of sulfoquinovose and related compounds from biological samples.

Thin-Layer Chromatography (TLC) provides a rapid and effective method for the specific detection of sulfoquinovose in growth media. nih.gov Researchers have utilized TLC on phosphate-impregnated silica (B1680970) gel plates to separate SQ from other sugars and compounds. nih.gov A specific solvent system, such as acetone:propan-2-ol:0.1 M formic acid (2:2:1 by volume), allows for clear separation. nih.gov Detection on the TLC plates can be achieved using various reagents, including aniline-diphenylamine for reducing sugars and alkaline KMnO₄ for oxidizable compounds. nih.gov This method was instrumental in demonstrating the disappearance of sulfoquinovose from bacterial growth media over time. nih.gov

Activity-Based Probes (ABPs) for Enzyme Detection and Visualization

Activity-based probes (ABPs) are powerful chemical tools designed to covalently label active enzymes within complex biological mixtures, such as cell lysates. researchgate.netresearchgate.net This approach offers a direct measure of enzyme function, which is often more relevant than transcript (mRNA) or total protein levels.

For the study of sulfoquinovosidases (SQases), which are key enzymes that cleave the glycosidic bond in sulfoquinovosyl diacylglycerol (SQDG) and related compounds, researchers have designed mechanism-based probes. researchgate.netresearchgate.netunimelb.edu.au These probes are typically based on a sulfoquinovose-configured cyclophellitol-aziridine scaffold. researchgate.netresearchgate.net This core structure hijacks the enzyme's catalytic mechanism to form a permanent, covalent bond with the catalytic nucleophile in the active site. researchgate.net

These ABPs are tagged with reporter molecules for detection:

Fluorescent Probes : A Cy5-tagged probe allows for the direct visualization of active SQases in polyacrylamide gels (SDS-PAGE) after electrophoresis. researchgate.netresearchgate.net This has enabled researchers to detect SQases down to the nanomolar range and to compare the abundance of active enzymes in bacteria grown on different carbon sources. researchgate.net

Biotin Probes : A biotin-tagged probe facilitates the capture and enrichment of labeled SQases from cell lysates using streptavidin affinity chromatography. researchgate.netresearchgate.net The captured proteins can then be identified and quantified using proteomic mass spectrometry, confirming the specific enzyme responsible for the activity. researchgate.net

The use of these probes has confirmed the upregulation of active SQase in bacteria grown on sulfoquinovose and has provided a powerful tool to study the occurrence and stability of these enzymes, which are critical for the global sulfur cycle. researchgate.netresearchgate.net

Protein Purification and Characterization Techniques (e.g., X-ray Crystallography for Structural Analysis)

To understand how enzymes recognize and process this compound and its metabolites, they must first be isolated in a pure form and their three-dimensional structures determined.

Protein Purification is the first step. Genes encoding the target enzymes are often cloned into expression vectors (like pET plasmids) and overexpressed in a host organism, typically E. coli. nih.govfrontiersin.org The recombinant proteins are frequently engineered to have a polyhistidine-tag (His-tag), which allows for efficient purification from the cell lysate using immobilized-metal affinity chromatography (IMAC) on a nickel-nitrilotriacetic acid (Ni-NTA) resin. nih.govfrontiersin.org Further purification steps, such as size exclusion or ion-exchange chromatography, may be used to achieve high purity. portlandpress.com

X-ray Crystallography is the premier technique for obtaining high-resolution, three-dimensional atomic structures of proteins. numberanalytics.commdpi.com This method requires the protein to be crystallized, a process that can be challenging. numberanalytics.com Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic model of the protein is built. numberanalytics.com

This technique has been pivotal in the field of sulfoglycolysis. whiterose.ac.uk It has provided detailed "snapshots" of:

The precise architecture of enzyme active sites.

The specific amino acid residues that form a conserved sulfonate-binding pocket, allowing the enzymes to recognize the unique sulfo-sugar. whiterose.ac.uknih.gov

Enzyme-substrate and enzyme-inhibitor complexes, which reveal how substrates bind and provide insights into the catalytic mechanism. whiterose.ac.ukacs.orgresearchgate.net For example, the structure of a Bacillus megaterium SQase covalently bound to a cyclophellitol-aziridine activity-based probe confirmed that the probe labels the catalytic nucleophile. researchgate.net Similarly, structures of NAD⁺-dependent SQases in complex with NAD⁺ and sulfoquinovose have illuminated the molecular basis of their oxidoreductive mechanism. acs.org

Bioinformatic and Metagenomic Approaches for Enzyme and Pathway Discovery

Bioinformatic and metagenomic strategies have revolutionized the discovery of new enzymes and metabolic pathways for this compound degradation. whiterose.ac.uknih.gov

Bioinformatics involves the analysis of DNA and protein sequence databases. A key strategy is the analysis of gene clusters, where genes for all the proteins in a metabolic pathway are often located together on the chromosome. portlandpress.com By identifying a gene for a known sulfoglycolysis enzyme, researchers can inspect the neighboring genes to find candidates for other steps in the pathway. whiterose.ac.uk This approach has been instrumental in identifying the different types of sulfoglycolysis pathways, such as the sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) and sulfo-Entner-Doudoroff (sulfo-ED) pathways. nih.govwhiterose.ac.ukillinois.edu Furthermore, the identification of conserved sequence motifs, such as those for the sulfonate-binding pocket in SQases, allows for the targeted searching of sequence databases to find new sulfoglycolytic enzymes. whiterose.ac.uknih.gov

Metagenomics involves the study of genetic material recovered directly from environmental samples (e.g., soil, hot springs, or the gut microbiome), bypassing the need to culture individual microbial species. mdpi.comescholarship.org This is crucial as the vast majority of microbes cannot be grown in the lab. Functional metagenomics involves creating libraries of DNA fragments from an environmental sample and expressing them in a host like E. coli. nih.gov These libraries can then be screened for a specific function, such as the ability to break down a particular substrate. This strategy is a powerful tool for discovering novel enzymes with potentially unique properties (e.g., thermostability) from diverse microbial communities. escholarship.orgnih.gov These approaches promise to continue deepening our understanding of the diversity of mechanisms bacteria use to metabolize the ubiquitous sulfosugar, sulfoquinovose. illinois.edu

Broader Biological and Ecological Significance of Glyceryl Sulfoquinovoside

Role in Global Sulfur Biogeochemical Cycling

The degradation of glyceryl sulfoquinovoside and its derivatives by microbial communities releases the sulfur, making it available for other biological processes. rsc.orgresearchgate.net This microbial processing of a major biogenic sulfur compound is a key step in the intricate web of sulfur transformations that occur in terrestrial and marine environments. acs.org The sheer scale of SQDG production and turnover by photosynthetic organisms highlights its quantitative importance in the global flux of sulfur. nih.gov The biogeochemical sulfur cycle involves the movement of sulfur between rocks, waterways, and living systems, and the microbial breakdown of plant-derived sulfoquinovose is a key part of this process. researchgate.netwikipedia.org

Contribution to Membrane Structure and Function in Photosynthetic Organisms

This compound is the hydrophilic headgroup of sulfoquinovosyl diacylglycerol (SQDG), an anionic lipid that is an integral component of the thylakoid membranes within chloroplasts. acs.orgnih.govresearchgate.net In these membranes, which are the site of photosynthesis, SQDG plays a crucial role in maintaining the structural and functional integrity of the photosynthetic machinery. researchgate.netnih.gov It is one of the major acidic lipids in the thylakoid membrane, alongside phosphatidylglycerol (PG), and together they help to maintain the negative charge on the membrane surface. researchgate.netnih.gov

This anionic charge is important for the proper folding, stability, and function of photosynthetic protein complexes, such as Photosystem I and Photosystem II. acs.orgresearchgate.net Studies on mutants deficient in SQDG synthesis have demonstrated its importance for optimal photosynthetic activity. nih.gov The balance between different lipid types, including SQDG, within the thylakoid membrane is essential for its stability and the efficiency of the photosynthetic process. researchgate.net While the specific roles can vary between different photosynthetic organisms, the presence of SQDG in the photosynthetic membranes of cyanobacteria, algae, and higher plants points to a conserved and fundamental role in photosynthesis. researchgate.netnih.gov

Table 1: Key Roles of this compound-Containing Lipids in Photosynthetic Membranes

| Feature | Description | References |

|---|---|---|

| Location | Integral component of chloroplast thylakoid membranes. | acs.org, nih.gov, researchgate.net |

| Charge | Contributes to the negative surface charge of the membrane. | researchgate.net, nih.gov |

| Function | Modulates the function of photosynthetic protein complexes. | acs.org, researchgate.net |

| Importance | Essential for the structural and functional integrity of photosystems. | researchgate.net, nih.gov |

Nutrient Source for Microbial Communities

The vast amount of this compound produced by photosynthetic organisms represents a significant carbon and sulfur source for heterotrophic microorganisms. acs.orgnih.govrsc.orgresearchgate.net When photosynthetic organisms die and decompose, SQDG is released into the environment. acs.org Many bacteria have evolved specific enzymatic pathways, collectively known as sulfoglycolysis, to degrade SQDG and its derivatives, such as sulfoquinovosyl glycerol (B35011) (SQGro) and sulfoquinovose (SQ). nih.govrsc.orgresearchgate.net

Bacteria utilize specialized enzymes called sulfoquinovosidases to cleave the glycosidic bond of sulfoquinovosyl glycosides, releasing sulfoquinovose. acs.orgnih.gov Subsequently, different metabolic pathways are employed to break down sulfoquinovose. Some pathways, like the sulfo-Embden–Meyerhof–Parnas (sulfo-EMP) and sulfo-Entner–Doudoroff (sulfo-ED) pathways, catabolize the six-carbon sugar into three-carbon intermediates. acs.orgresearchgate.net One of these is a sulfonated compound that is excreted, while the other three-carbon fragment can enter central metabolism. rsc.org Another strategy employed by some bacteria involves the oxidative desulfurization of sulfoquinovose, which cleaves the carbon-sulfur bond to release inorganic sulfite (B76179) and allows the organism to utilize the entire carbon skeleton of the sugar. rsc.orgpnas.org The ability to utilize sulfoquinovose as a nutrient is widespread among diverse bacterial taxa, highlighting its importance as a food source in various ecosystems. nih.govresearchgate.net For instance, Escherichia coli can grow on sulfoquinovosyl glycerol as its sole carbon source. nih.gov

Table 2: Microbial Catabolic Pathways for Sulfoquinovose

| Pathway | Key Feature | End Products (Carbon Utilization) | References |

|---|---|---|---|

| Sulfo-Embden–Meyerhof–Parnas (sulfo-EMP) | Cleavage of the 6-carbon skeleton. | Utilization of three carbons, excretion of a three-carbon sulfonate. | acs.org, rsc.org |

| Sulfo-Entner–Doudoroff (sulfo-ED) | Cleavage of the 6-carbon skeleton. | Utilization of three carbons, excretion of a three-carbon sulfonate. | acs.org, rsc.org |

| Oxidative Desulfurization | Cleavage of the C-S bond. | Complete utilization of all six carbons and release of inorganic sulfite. | pnas.org, rsc.org |

Implications for Plant-Microbe Interactions

The presence of sulfoglycolytic pathways in bacteria that interact with plants suggests a role for this compound in these relationships. pnas.org Plant-associated microbes, both pathogenic and symbiotic, can potentially utilize plant-derived sulfolipids as a nutrient source. pnas.orgnih.gov For example, the plant pathogen Agrobacterium tumefaciens possesses a pathway for the complete catabolism of sulfoquinovose, which may be advantageous during infection. pnas.org The ability to metabolize a compound that is abundant in plant photosynthetic tissues could provide a competitive advantage to microbes colonizing the plant environment. pnas.orgresearchgate.net

The degradation of sulfoquinovose is not only relevant for pathogenic interactions but may also play a role in symbiotic relationships. nih.gov The exchange of nutrients is a fundamental aspect of plant-microbe symbiosis, and the ability of microbial partners to utilize plant-derived sulfur compounds could be a component of this exchange. The genes for sulfoquinovose catabolism have been identified in various plant-associated bacteria, indicating that this is a widespread capability. pnas.org Further research is needed to fully elucidate the specific roles of this compound metabolism in the complex interplay between plants and their microbial communities.

Evolutionary Aspects of Sulfoquinovose Metabolism

The metabolic pathways for sulfoquinovose degradation appear to have a complex evolutionary history, with different solutions to the problem of breaking down this sulfonated sugar. acs.orgrsc.org The enzymes involved in sulfoglycolysis show functional and structural relationships to the enzymes of classical glycolysis, suggesting an evolutionary link. rsc.org For instance, the sulfo-EMP and sulfo-ED pathways are analogous to the well-known Embden–Meyerhof–Parnas and Entner–Doudoroff pathways of glucose metabolism. acs.org

The discovery of different families of sulfoquinovosidases, the gateway enzymes for sulfoquinovose catabolism, further highlights the evolutionary diversity of these pathways. acs.org One family of these enzymes belongs to the glycoside hydrolase family 31 (GH31), while another, more recently discovered family, is dependent on a catalytic NAD+ cofactor. acs.orgacs.org These two families of enzymes have a complementary distribution across different bacterial lineages and are found in various sulfoglycolytic gene clusters. acs.org The evolution of these specialized enzymatic pathways underscores the importance of sulfoquinovose as a widespread and valuable nutrient source in the biosphere, driving the selection for efficient catabolic systems in microorganisms. rsc.org

Future Directions and Emerging Research Areas

Elucidation of Eukaryotic SQ Degradation Enzymes

A significant gap in our current knowledge is the breakdown of sulfoquinovose in eukaryotes. While SQ degradation has been observed in plants and algae, the specific enzymes responsible for this process remain unknown. researchgate.netresearchgate.net Early research indicated that the metabolism of glyceryl sulfoquinovoside in plants like alfalfa and the coral tree leads to the accumulation of sulfolactate and sulfoacetate, respectively, suggesting the presence of a sulfoglycolytic pathway. researchgate.net However, a complete set of gene homologues for the known bacterial SQ degradation pathways has not been found in the genomes of eukaryotic phytoplankton. sci-hub.se

Future research must focus on identifying and characterizing these elusive eukaryotic enzymes. This will likely involve a combination of proteomics, transcriptomics, and classical biochemical approaches to isolate and study the proteins involved in SQ catabolism in these organisms. A recent discovery of a new family of NAD+-dependent sulfoquinovosidases (SQases) in bacteria, which are also found in eukaryotes, suggests that some eukaryotic organisms may possess novel enzymatic machinery for SQ degradation that differs from the currently characterized bacterial pathways. acs.org Unraveling these eukaryotic pathways is crucial for a complete picture of the global sulfur cycle.

Further Characterization of Diverse Sulfoglycolytic and Sulfolytic Pathways

The known diversity of bacterial pathways for SQ degradation is remarkable, with several distinct sulfoglycolytic and sulfolytic routes identified. illinois.eduacs.orgrsc.org Sulfoglycolytic pathways, such as the sulfo-Embden-Meyerhof-Parnas (sulfo-EMP), sulfo-Entner-Doudoroff (sulfo-ED), sulfo-transaldolase (sulfo-TAL), and sulfo-transketolase (sulfo-TK) pathways, break down SQ into smaller carbon fragments, with one portion entering central metabolism and the other being excreted as a sulfonated compound like dihydroxypropanesulfonate (DHPS), sulfolactate, or isethionate. illinois.eduresearchgate.netnih.gov In contrast, sulfolytic pathways, like the sulfo-alkanesulfonate monooxygenase (sulfo-ASMO) and the newly discovered sulfo-sulfolactate sulfolyase pathways, cleave the carbon-sulfur bond directly, releasing sulfite (B76179) and allowing the complete catabolism of the sugar backbone by a single organism. researchgate.netpnas.orgbiorxiv.org

Recent discoveries have continued to expand this repertoire, including a variant of the sulfo-EMP pathway in Gram-positive bacteria (sulfo-EMP2) and a sulfofucolytic ED pathway for the degradation of the rare sulfosugar sulfofucose. illinois.edubiorxiv.org The existence of these varied pathways suggests convergent evolution, where different bacteria have independently developed mechanisms to utilize this abundant nutrient source. illinois.edu Future research should continue to explore microbial diversity to identify and characterize additional novel pathways. This will not only enhance our fundamental understanding of microbial metabolism but also provide a richer toolkit of enzymes for potential biotechnological applications.

Table 1: Overview of Known Bacterial Sulfoquinovose Degradation Pathways

| Pathway Name | Abbreviation | Key Enzyme Type | End Products (Carbon & Sulfur) | Organism Type Example |

| Sulfoglycolytic Embden-Meyerhof-Parnas | sulfo-EMP | Aldolase (B8822740) | Dihydroxyacetone phosphate (B84403) (DHAP) & Sulfolactaldehyde (SLA) -> Dihydroxypropanesulfonate (DHPS) | Gram-negative bacteria (e.g., Escherichia coli) |

| Sulfoglycolytic Entner-Doudoroff | sulfo-ED | Dehydratase, Aldolase | Pyruvate (B1213749) & Sulfolactaldehyde (SLA) -> Sulfolactate (SL) | Gram-negative bacteria (e.g., Pseudomonas putida) |

| Sulfoglycolytic Transaldolase | sulfo-TAL | Transaldolase | Fructose-6-phosphate (B1210287) (F6P) & Sulfolactaldehyde (SLA) | Gram-positive bacteria |

| Sulfoglycolytic Transketolase | sulfo-TK | Transketolase | Glyceraldehyde-3-phosphate (G3P), Glycolaldehyde & Sulfoacetaldehyde -> Isethionate | Gram-positive bacteria |

| Sulfolytic Alkanesulfonate Monooxygenase | sulfo-ASMO | Monooxygenase | Glucose & Sulfite | Gram-negative bacteria (e.g., Agrobacterium tumefaciens) |

| Sulfolytic Alkanesulfonate Dioxygenase | sulfo-ASDO | Dioxygenase | 6-dehydroglucose & Sulfite | Bacteria |

| Sulfoglycolytic EMP variant | sulfo-EMP2 | Aldolase | DHAP & SLA | Gram-positive bacteria |

| Sulfofucolytic Entner–Doudoroff | sulfo-ED (fucose) | Dehydratase, Aldolase | Pyruvate & Sulfolactaldehyde (SLA) -> Sulfolactate (SL) -> Pyruvate & Sulfite | Paracoccus onubensis |

Understanding Regulatory Mechanisms of this compound Metabolism

The metabolic pathways for this compound and SQ are tightly regulated to ensure efficient utilization of these nutrients and integration with central metabolism. In Escherichia coli, the expression of the yih gene cluster, which encodes the enzymes for the sulfo-EMP pathway, is controlled by the transcriptional repressor CsqR (formerly YihW). nih.govmicrobiologyresearch.orguni-konstanz.demicrobiologyresearch.org CsqR binds to the DNA and inhibits the transcription of the sulfoglycolytic genes. nih.govuni-konstanz.demicrobiologyresearch.org This repression is relieved by the presence of SQ, which acts as an inducer. nih.govmicrobiologyresearch.orguni-konstanz.demicrobiologyresearch.org Interestingly, a previously unknown sugar, sulforhamnose, produced by the SQ isomerase, also acts as a transcriptional regulator for CsqR. chemrxiv.org

Future research should aim to unravel the regulatory networks governing the diverse sulfoglycolytic and sulfolytic pathways in different organisms. This includes identifying new transcriptional regulators and their specific inducers, as well as characterizing the allosteric control of other key enzymes. Understanding these mechanisms is essential for predicting metabolic fluxes and for the rational engineering of microbial pathways.

Application of Advanced Analytical Techniques for In Situ Studies

The study of sulfolipid metabolism can be greatly enhanced by the application of advanced analytical techniques that allow for the visualization and quantification of these compounds directly within their biological context. Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI) is a powerful tool for mapping the spatial distribution of lipids, metabolites, and proteins in tissue sections. nih.govresearchgate.netiastate.edu This technique has been successfully used to visualize sulfolipids in plant tissues and can provide valuable insights into their localization and transport. iastate.eduglobalauthorid.com

Recent advancements in MALDI-MSI, such as the use of novel matrices like N1,N4-dibenzylidenebenzene-1,4-diamine (DBDA), have improved the ionization and detection of sulfolipids, opening up new avenues for research. nih.gov Furthermore, the development of high-resolution MSI technologies, capable of subcellular imaging, will enable researchers to pinpoint the location of this compound and its metabolites within cells and organelles. biorxiv.org The integration of MSI with other techniques, such as fluorescence microscopy and metabolomics, will provide a more comprehensive understanding of sulfolipid dynamics in situ. biorxiv.orgnih.govbiorxiv.org

Engineering Microbial Pathways for Bioremediation or Biosynthesis